2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide
Description
2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide (CAS: 874595-08-1) is a substituted acetamide derivative with a molecular weight of 241.69 g/mol . Its structure features a cyclopropyl group, a 3-fluorobenzyl substituent, and a chlorine atom at the 2-position of the acetamide backbone. For instance, structurally related chloroacetamides have been utilized in palladium-catalyzed enantioselective cyclizations to form lactams and other bioactive scaffolds .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQGPZGFWAYDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and possible therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClFNO
- Molecular Weight : Approximately 276.13 g/mol
- Structure : The compound features a chloro-substituted cyclopropyl group and a fluoro-benzyl moiety, which are crucial for its interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for its potential as an anti-inflammatory and analgesic agent. The unique combination of chloro and fluoro substituents enhances its interaction with biological receptors, potentially modulating pathways related to pain and inflammation .
The compound's mechanism of action appears to involve modulation of various biological receptors. Interaction studies indicate that it may influence inflammatory pathways, making it a valuable candidate for further research in the field of medicinal chemistry .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-N-(4-chlorobenzyl)-N-cyclopropyl-acetamide | C₁₂H₁₃ClN₂O | Potentially different biological activity profile |
| N-(2-Chloro-5-fluorobenzyl)-N-cyclopropyl-glycinamide | C₁₂H₁₃ClFN₂O | May exhibit distinct pharmacological properties |
| 2-Chloro-N-cyclopropyl-N-(3,4-dichlorobenzyl)-acetamide | C₁₂H₁₂Cl₃NO | Similar anti-inflammatory properties |
Case Studies
- Anti-inflammatory Effects : A study indicated that compounds similar to 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide exhibited significant anti-inflammatory effects in animal models. The research highlighted the potential for these compounds to reduce inflammation markers effectively .
- Antimicrobial Potential : Another investigation explored the antimicrobial capacity of related acetamides, revealing that some derivatives could enhance the efficacy of existing antibiotics against strains like Klebsiella pneumoniae. This suggests a promising avenue for developing combination therapies .
- Cytotoxicity Assessment : In vitro tests demonstrated that while some analogs displayed cytotoxicity against cancer cell lines, 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide showed low cytotoxic potential, indicating a favorable safety profile for further development .
Synthesis Methods
The synthesis of 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide typically involves several steps:
- Starting Materials : The synthesis begins with cyclopropyl amine and chloroacetyl chloride.
- Reactions : The reaction conditions are optimized to enhance yield and purity, often involving solvents like dichloromethane or ethyl acetate.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Future Directions
Research is ongoing to explore the full therapeutic potential of 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide. Future studies may focus on:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Combination Therapies : Evaluating the effectiveness of this compound in conjunction with existing medications.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Ring
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy derivative (electron-donating) shows superior catalytic activity in Pd-mediated reactions compared to electron-withdrawing substituents like halogens .
- Halogen Effects : Fluorine (3-F) offers a balance of steric and electronic effects, while dichloro derivatives (2,6-Cl₂ or 3,4-Cl₂) increase molecular weight and lipophilicity, making them suitable for hydrophobic target interactions .
- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects and metabolic stability, often leveraged in pharmaceuticals .
Variations in the N-Substituent (Cyclopropyl vs. Other Groups)
Key Observations :
Structural Analogues in Catalysis and Drug Discovery
- Pd-Catalyzed Reactions : Derivatives like 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide exhibit high enantioselectivity (up to 95% ee) in lactam formation due to optimized carboxylate ligand interactions .
- Biological Targets : The 3-fluoro-benzyl variant’s moderate lipophilicity (clogP ~2.5) may favor blood-brain barrier penetration, unlike more polar analogues .
- Safety Profiles : Dichloro derivatives (e.g., 2,6-Cl₂) show higher toxicity risks, as indicated by GHS hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
